N-[1-(2-phenylacetyl)piperidin-4-yl]acetamide
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Overview
Description
N-[1-(2-phenylacetyl)piperidin-4-yl]acetamide is a chemical compound that has garnered significant interest in various fields of research This compound is known for its unique structure, which includes a piperidine ring substituted with a phenylacetyl group and an acetamide group
Mechanism of Action
Target of Action
N-[1-(2-phenylacetyl)piperidin-4-yl]acetamide, also known as a fentanyl analog, primarily targets the opioid receptors . These receptors play a crucial role in pain perception and the body’s response to stress .
Mode of Action
The compound interacts with its targets, the opioid receptors, by binding to them . This binding triggers a series of biochemical reactions that result in the inhibition of pain signals, thus producing an analgesic effect .
Biochemical Pathways
The metabolism of this compound can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
These properties impact the bioavailability of the compound, determining how much of the drug reaches its site of action .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the modulation of pain perception. By binding to opioid receptors, the compound inhibits the transmission of pain signals, thereby producing an analgesic effect . It’s important to note that misuse of this compound can lead to severe adverse effects, including addiction and potentially fatal respiratory depression .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its target receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-phenylacetyl)piperidin-4-yl]acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Phenylacetyl Group: The phenylacetyl group is introduced via acylation reactions. This can be achieved by reacting the piperidine derivative with phenylacetyl chloride in the presence of a base such as triethylamine.
Acetylation: The final step involves the acetylation of the piperidine derivative to form the acetamide group. This can be done using acetic anhydride or acetyl chloride under suitable conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-phenylacetyl)piperidin-4-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
N-[1-(2-phenylacetyl)piperidin-4-yl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of pain management and anesthesia.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
N-[1-(2-phenylacetyl)piperidin-4-yl]acetamide can be compared with other similar compounds, such as:
Fentanyl: A potent synthetic opioid with a similar piperidine structure but different substituents.
Cyclopropylfentanyl: Another synthetic opioid with a cyclopropyl group instead of the phenylacetyl group.
Methoxyacetylfentanyl: A fentanyl analog with a methoxy group in place of the phenylacetyl group.
These compounds share structural similarities but differ in their pharmacological properties, potency, and applications. This compound is unique due to its specific substituents and the resulting effects on its chemical and biological behavior.
Properties
IUPAC Name |
N-[1-(2-phenylacetyl)piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-12(18)16-14-7-9-17(10-8-14)15(19)11-13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEWIPZFFNESJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(CC1)C(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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